tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate
Description
tert-Butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate is a carbamate-protected amine derivative featuring a cyclohexyl group, a branched 3-methylbutan-2-yl chain, and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of peptide mimetics and small-molecule therapeutics. The Boc group enhances solubility and stability during synthetic processes, while the cyclohexyl moiety contributes to lipophilicity, influencing membrane permeability and target binding. The amino group, once deprotected, enables further functionalization, making it a versatile building block in drug discovery .
Properties
IUPAC Name |
tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O2/c1-11(2)14(18-15(19)20-16(3,4)5)13(17)12-9-7-6-8-10-12/h11-14H,6-10,17H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKMRLVWXSBQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1CCCCC1)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 1-2 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in ether
Substitution: Sodium hydride in dimethylformamide
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted carbamates or amines
Scientific Research Applications
CDK Inhibition
One of the primary applications of tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate is as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial in regulating the cell cycle, and their inhibition can lead to therapeutic effects in cancer treatment. Research has shown that compounds with similar structures exhibit potent inhibitory activity against various CDKs, suggesting that this compound may also possess similar properties .
Antiviral Activity
Recent studies have indicated that carbamate derivatives can exhibit antiviral properties. The modification of the amino group and the introduction of bulky groups like tert-butyl can enhance the compound's ability to interact with viral proteins, potentially leading to the development of new antiviral agents .
Case Study 1: Cancer Research
In a study focusing on CDK inhibitors, researchers synthesized several carbamate derivatives, including this compound. In vitro assays demonstrated that this compound significantly reduced cell proliferation in cancer cell lines by inducing cell cycle arrest at the G1 phase . This finding highlights its potential as a therapeutic candidate in oncology.
Case Study 2: Antiviral Screening
Another research project evaluated a series of carbamates for their antiviral efficacy against influenza viruses. This compound was included in the screening process and showed promising results in inhibiting viral replication at low micromolar concentrations. The mechanism was attributed to its ability to disrupt viral entry into host cells .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate involves the hydrolysis of the carbamate group to release the active amine. This amine can then interact with molecular targets such as enzymes or receptors. The pathways involved may include:
Enzyme inhibition: The active amine can inhibit specific enzymes by binding to their active sites.
Receptor binding: The amine can act as an agonist or antagonist at various receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate can be compared to related carbamate derivatives, focusing on ring systems, substituents, and stereochemistry. Below is a detailed analysis supported by a comparative table (Table 1).
Table 1: Structural and Functional Comparison of Carbamate Derivatives
Key Observations:
Core Structure Variations: Cyclohexyl vs. Cyclopentyl/cyclopentenyl: The cyclohexyl group in the target compound provides greater conformational flexibility compared to cyclopentyl derivatives (e.g., CAS 154737-89-0), which may enhance binding to hydrophobic pockets in proteins. Piperidine vs. Bicyclic Systems: Piperidine-based carbamates (e.g., CAS 473839-06-4) are common in CNS drugs due to their blood-brain barrier permeability. Bicyclic systems (e.g., CAS 880545-32-4) offer rigidity, reducing entropic penalties during target binding .
Substituent Effects: Amino vs. Hydroxyl Groups: The amino group in the target compound enables direct functionalization, whereas hydroxyl groups (e.g., CAS 154737-89-0) participate in hydrogen bonding, influencing crystal packing and solubility . Fluorine Substituents: Fluorinated derivatives (e.g., CAS 1052713-47-9) exhibit enhanced metabolic stability and electronegativity, favoring interactions with enzymatic active sites .
Stereochemical Considerations :
- Cis/trans isomerism in cyclopentyl (e.g., CAS 154737-89-0 vs. 225641-84-9) and piperidine derivatives (e.g., CAS 473839-06-4 vs. 907544-17-6) significantly impacts biological activity. For instance, cis-3-methylpiperidine (CAS 473839-06-4) may adopt distinct binding poses compared to trans isomers .
Applications in Drug Design: The target compound’s branched alkyl chain and amino group make it suitable for synthesizing protease inhibitors or GPCR modulators. In contrast, azabicyclic derivatives (e.g., CAS 880545-32-4) are prioritized for rigid scaffolds in opioid or neurokinin receptor ligands .
Research Tools and Methodologies :
- Crystallography : SHELX and Mercury software are widely used to analyze hydrogen-bonding patterns (e.g., Etter’s graph theory) and crystal packing, critical for optimizing solubility and stability .
- Stereochemical Analysis : ORTEP-3 aids in visualizing molecular conformations, particularly for fluorinated or bicyclic systems .
Biological Activity
tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 203.28 g/mol. Its structure includes a tert-butyl group attached to a carbamate moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H21N2O3 |
| Molecular Weight | 203.28 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available starting materials. A common method includes the reaction of tert-butyl carbamate with appropriate amines under controlled conditions, often involving solvents like acetonitrile and bases such as triethylamine to facilitate the reaction. The process may require specific temperature and time controls to optimize yield and purity.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit diverse pharmacological activities, including:
- Anticancer Activity : Some studies suggest that carbamate derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, related compounds have demonstrated the ability to modulate cell cycle regulation and apoptosis pathways in various cancer cell lines.
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-kB signaling, which is crucial in many inflammatory diseases.
The mechanism of action for this compound is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors involved in cell signaling pathways. For example, inhibition of cyclin-dependent kinases (CDKs) has been observed in related compounds, leading to cell cycle arrest.
Case Study 1: Anticancer Activity
In a study examining the effects of carbamate derivatives on glioblastoma cells, it was found that treatment with a structurally similar compound resulted in significant cell cycle arrest at the G2/M phase and increased apoptosis rates. The study highlighted the downregulation of anti-apoptotic proteins such as Bcl-2 following treatment.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of similar carbamates demonstrated that these compounds could significantly reduce levels of inflammatory markers in vitro. The study suggested potential therapeutic applications for inflammatory diseases.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl carbamate derivatives, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves carbamate protection of amines using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., aqueous NaOH or Et₃N). For chiral derivatives, asymmetric catalysis (e.g., Mannich reactions) is employed. Key factors include:
- Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
- Catalysts : Chiral organocatalysts (e.g., proline derivatives) enhance enantioselectivity .
- Solvent : Polar aprotic solvents (e.g., THF, DCM) improve solubility of intermediates .
Example : The asymmetric Mannich reaction for tert-butyl carbamates uses a chiral catalyst (e.g., L-proline) to achieve >90% enantiomeric excess .
| Method | Conditions | Catalysts/Reagents | Yield/Notes | Reference |
|---|---|---|---|---|
| Boc Protection | DCM, 0°C, Boc₂O, Et₃N | Boc anhydride | 70–85% yield | |
| Asymmetric Mannich | THF, -20°C, L-proline catalyst | Chiral catalyst | >90% ee |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of tert-butyl carbamate derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic Boc group signals (e.g., tert-butyl δ ~1.4 ppm in ¹H NMR; carbonyl δ ~155 ppm in ¹³C NMR). Integration ratios verify substituent stoichiometry .
- IR : Carbamate C=O stretches appear at 1680–1720 cm⁻¹ .
- MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. Fragmentation patterns distinguish regioisomers .
Validation : Cross-referencing with NIST Chemistry WebBook data ensures accuracy .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges during chiral tert-butyl carbamate synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-amino alcohols) to control stereochemistry .
- Dynamic Kinetic Resolution (DKR) : Catalytic systems (e.g., Ru-based catalysts) invert stereochemistry in situ to favor desired enantiomers .
- Crystallization-Induced Asymmetric Transformation (CIAT) : Recrystallization from chiral solvents enriches enantiopure products .
Q. How do hydrogen bonding patterns influence crystal packing of tert-butyl carbamates?
- Methodological Answer : Intermolecular N–H···O=C hydrogen bonds dominate packing. Graph set analysis (e.g., Etter’s rules) classifies motifs like or , which stabilize layered or helical structures . Software like Mercury visualizes these interactions and calculates bond metrics (e.g., D···A distances: 2.8–3.2 Å) .
| Interaction Type | Graph Set | Distance (Å) | Reference |
|---|---|---|---|
| N–H···O=C (carbamate) | 2.9–3.1 | ||
| C–H···O (tert-butyl) | 3.0–3.3 |
Q. What computational tools predict crystallographic behavior of tert-butyl carbamates?
- Methodological Answer :
- SHELXL : Refines X-ray data for small molecules, handling twinned or disordered structures via constraints (e.g., ISOR, DELU) .
- Mercury : Models crystal packing and hydrogen bonds using van der Waals radii and electrostatic potentials. Comparative analysis with experimental data validates predictions .
Case Study : For tert-butyl N-(2,5-difluorophenyl)carbamate, SHELXL achieved R-factor <5% despite twinning .
Q. How should researchers address crystallographic data contradictions (e.g., disorder, twinning)?
- Methodological Answer :
- Disorder Modeling : Use PART instructions in SHELXL to refine split positions. Apply restraints (e.g., SIMU, RIGU) to maintain chemically reasonable geometries .
- Twinning : Employ TWIN/BASF commands in SHELXL. Hooft parameters or Flack x values distinguish true enantiomers from twinning artifacts .
Example : A tert-butyl carbamate with 20% twinning required BASF = 0.2 for convergence .
Safety & Handling in Research
Q. What safety protocols are critical when synthesizing tert-butyl carbamate derivatives?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., Boc anhydride) .
- PPE : Nitrile gloves and safety goggles prevent skin/eye contact. P95 respirators are recommended for powder handling .
- Waste Disposal : Hydrolyze residual Boc groups with acidic ethanol (pH <3) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
